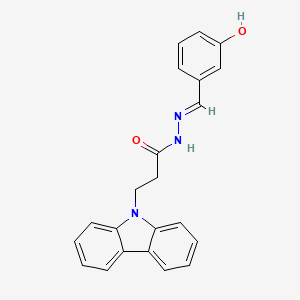
3-(9H-carbazol-9-yl)-N'-(3-hydroxybenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-(9H-carbazol-9-yl)-N'-(3-hydroxybenzylidene)propanohydrazide involves the reaction of carbazole derivatives with various reagents to produce new heterocyclic compounds. For example, the treatment of carbazole with ethyl acetoacetate and subsequent reactions leads to the formation of several derivatives, indicating the versatility of carbazole as a precursor for synthesizing complex structures (Salih, Salimon, & Yousif, 2016).
Molecular Structure Analysis
Molecular docking and spectroscopic studies, including FT-IR, 1H & 13C NMR, and ESI-MS, have been utilized to characterize the structure of carbazole derivatives. For instance, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was analyzed using these techniques, revealing detailed insights into its configuration and electronic structure. Such analyses are crucial for understanding the reactivity and interaction of these compounds with biological targets (Karrouchi et al., 2021).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. For example, the reaction of carbazole derivatives with hydrazine hydrate, acetylacetone, and ethyl acetoacetate can produce compounds with potential antimicrobial activities. These reactions highlight the chemical versatility and potential applicability of carbazole-based compounds in medicinal chemistry (Salih, Salimon, & Yousif, 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. While specific data on this compound was not found, studies on similar compounds provide valuable insights. These properties are crucial for the formulation and application of these compounds in various fields (Karrouchi et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Synthesis and Antimicrobial Activities : Some derivatives of benzimidazole and carbazole have demonstrated potential antimicrobial activities. This includes compounds synthesized from 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide and related chemical structures (El-masry, Fahmy, & Abdelwahed, 2000).
Synthesis and Antimicrobial Activities of 9H-Carbazole Derivatives : Derivatives of 9H-carbazole, such as 2-(9H-carbazol-9-yl)acetohydrazide, have been prepared and evaluated as antimicrobial agents. These compounds showed significant antimicrobial properties (Salih, Salimon, & Yousif, 2016).
Anticancer Properties
- Synthesis and Biological Evaluation of Novel β-Carbolines as Anticancer Agents : Studies on β-carboline derivatives, which are structurally related to carbazole, have indicated that these compounds can inhibit the growth of cancer cells by inducing apoptosis, making them promising candidates for antitumor agents (Chen et al., 2015).
Bioinformatics and Neurodegenerative Diseases
- Bioinformatic Characterization of New Schiff Bases in Brain Disorders : Schiff bases derived from 6-chloro-9H-carbazol and related compounds have been studied for their potential applicability in treating neurodegenerative diseases like Alzheimer's. These studies include bioinformatics analysis to predict their binding to therapeutic targets, indicating their potential as neuropsychiatric drugs (Avram et al., 2021).
Eigenschaften
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-17-7-5-6-16(14-17)15-23-24-22(27)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1-11,14-15,26H,12-13H2,(H,24,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTDTDDAZSHGRB-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)





![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)



![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)
![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)